tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with a hydroxymethyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the substituted phenyl ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound can be used as a precursor for the synthesis of potential drug candidates. The presence of the nitro and hydroxymethyl groups provides opportunities for further functionalization, which can lead to the discovery of new bioactive compounds.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding or electrostatic interactions with biological targets. The hydroxymethyl group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler compound with similar protective properties for amines.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group protecting aniline derivatives.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: A compound with a similar structure but different substitution on the phenyl ring.
Uniqueness
tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of both a nitro and hydroxymethyl group allows for diverse reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
161292-83-7 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
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